molecular formula C16H17N3O2S B12773868 1H-Pyrido(3,4-b)indole-3-carboxylic acid, 2,3,4,9-tetrahydro-1-((3R)-2-thioxo-3-pyrrolidinyl)-, (1R,3S)- CAS No. 221657-57-4

1H-Pyrido(3,4-b)indole-3-carboxylic acid, 2,3,4,9-tetrahydro-1-((3R)-2-thioxo-3-pyrrolidinyl)-, (1R,3S)-

Cat. No.: B12773868
CAS No.: 221657-57-4
M. Wt: 315.4 g/mol
InChI Key: YHAYSIGUKKXZJH-JIMOISOXSA-N
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Description

Polycyclic Framework Analysis: Pyridoindole Core System

The pyridoindole core represents a fused heterocyclic system combining a pyridine ring and an indole moiety. In the target compound, the pyrido[3,4-b]indole system consists of a pyridine ring fused to the b-face of an indole structure at positions 3 and 4 of the pyridine (Figure 1). This fusion creates a planar, conjugated π-system that influences electronic properties and reactivity.

Table 1: Core Structural Features of Pyrido[3,4-b]indole Derivatives

Feature Description
Parent Heterocycle Indole (benzopyrrole) fused with pyridine
Fusion Positions Pyridine C3-C4 bonded to indole C4a-C9a
Ring System Tricyclic: Two six-membered rings (benzene, pyridine) + five-membered ring
Aromaticity Fully conjugated 10-π-electron system across all three rings

The numbering of the pyrido[3,4-b]indole system follows IUPAC guidelines for fused heterocycles, prioritizing the pyridine nitrogen as position 1. Substituents on the carboxylic acid group (position 3) and the tetrahydro backbone (positions 2,3,4,9) modify the core’s physicochemical behavior.

Stereochemical Specification: (1R,3S) Configuration Rationalization

The (1R,3S) configuration arises from stereogenic centers at positions 1 and 3 of the tetrahydro-pyridoindole system. Using Cahn-Ingold-Prelog (CIP) rules:

  • Position 1 : The substituents are prioritized as:

    • Pyrrolidinyl group (highest priority due to sulfur in thioxo group)
    • Pyridoindole core
    • Hydrogen atom
      The (R) configuration results from the counterclockwise arrangement of descending priorities.
  • Position 3 : The carboxylic acid (-COOH) and hydrogen atom substituents yield an (S) configuration when prioritized by atomic number (oxygen > nitrogen > carbon).

Table 2: Stereochemical Descriptors for Key Positions

Position Substituents (Priority Order) Configuration
1 Thioxo-pyrrolidinyl > Pyridoindole > H R
3 COOH > CH₂ > H S

This stereochemical specificity impacts molecular interactions, such as hydrogen bonding and enantioselective binding to biological targets.

Substituent Analysis: Thioxo-Pyrrolidinyl Group Topology

The thioxo-pyrrolidinyl substituent at position 1 introduces conformational rigidity and electronic effects:

  • Structural Features :

    • A five-membered pyrrolidine ring with a thioketone (C=S) group at position 2.
    • (3R) stereochemistry at the pyrrolidine nitrogen, determined by CIP prioritization of sulfur over carbon chains.
  • Electronic Effects :

    • The thioketone group increases electron density at the pyrrolidine nitrogen via resonance, enhancing hydrogen-bond acceptor capacity.
    • Conformational analysis reveals a half-chair puckering of the pyrrolidine ring, minimizing steric strain.

Figure 2: Thioxo-Pyrrolidinyl Substituent Topology

  • Bond Angles : C-S-C ≈ 105° (consistent with sp³ hybridization)
  • Dihedral Angles : N-C-S-C ≈ 120° (planar alignment for resonance stabilization)

Comparative data from analogous compounds, such as 1-(1,3-benzodioxol-5-yl) derivatives, demonstrate how sulfur-containing substituents alter solubility and metabolic stability.

Properties

CAS No.

221657-57-4

Molecular Formula

C16H17N3O2S

Molecular Weight

315.4 g/mol

IUPAC Name

(1R,3S)-1-[(3R)-2-sulfanylidenepyrrolidin-3-yl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid

InChI

InChI=1S/C16H17N3O2S/c20-16(21)12-7-10-8-3-1-2-4-11(8)18-14(10)13(19-12)9-5-6-17-15(9)22/h1-4,9,12-13,18-19H,5-7H2,(H,17,22)(H,20,21)/t9-,12+,13-/m1/s1

InChI Key

YHAYSIGUKKXZJH-JIMOISOXSA-N

Isomeric SMILES

C1CNC(=S)[C@H]1[C@@H]2C3=C(C[C@H](N2)C(=O)O)C4=CC=CC=C4N3

Canonical SMILES

C1CNC(=S)C1C2C3=C(CC(N2)C(=O)O)C4=CC=CC=C4N3

Origin of Product

United States

Preparation Methods

Pictet–Spengler Reaction

  • Commercially available tryptamines are condensed with N-alkylated piperidin-4-ones under mild basic conditions (e.g., K2CO3 in dichloromethane) to form spiro[piperidine-4,1’-pyrido[3,4-b]indole] intermediates.
  • Alternatively, unalkylated analogs are prepared by acetic acid-mediated condensation of tryptamine with piperidin-4-one, followed by selective N-alkylation to introduce the desired substituent.
  • This method allows efficient construction of the fused ring system with control over substitution patterns.

Fischer Indole Synthesis

  • Arylhydrazines react with suitable ketones (e.g., Boc-protected 4-piperidone) under acidic conditions to form tetrahydro-β-carboline derivatives.
  • The reaction proceeds via acid-catalyzed rearrangement of enehydrazine intermediates, followed by cyclization and elimination of ammonia.
  • This approach is versatile and can be adapted to introduce various substituents on the indole and piperidine rings.

Introduction of the Carboxylic Acid Group at Position 3

  • The 3-carboxylic acid functionality is commonly introduced by starting from methyl 9H-pyrido[3,4-b]indole-3-carboxylate derivatives.
  • Ester hydrolysis under acidic or basic conditions yields the free carboxylic acid.
  • For example, methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate is synthesized by esterification of the corresponding acid in methanol with catalytic sulfuric acid, followed by purification steps.

Purification and Characterization

  • Purification methods include recrystallization and chromatographic techniques such as flash column chromatography.
  • Chromatographic purification is essential to separate regioisomers and enantiomers, especially when stereochemistry is critical.
  • Final compounds are characterized by NMR, UPLC/MS, and quantitative NMR to confirm purity (typically ≥95%) and structural integrity.

Formulation and Solubility Considerations

  • For biological applications, the compound is often formulated in vivo using co-solvent systems.
  • A typical formulation involves preparing a DMSO master solution, followed by sequential addition of PEG300, Tween 80, and water or corn oil, ensuring clarity at each step.
  • Physical methods such as vortexing, ultrasound, or gentle heating aid dissolution.

Summary Table of Key Preparation Steps

Step Description Reagents/Conditions Notes
1 Synthesis of tetrahydro-pyridoindole core Pictet–Spengler reaction or Fischer indole synthesis; tryptamine + piperidin-4-one derivatives; acid/base catalysis Control of ring fusion and substitution
2 Introduction of 3-carboxylic acid Esterification/hydrolysis; methanol + H2SO4 catalyst Ester to acid conversion monitored by TLC
3 N-alkylation with chiral 2-thioxo-3-pyrrolidinyl Reaction with chiral pyrrolidine derivatives; base (K2CO3), solvent (CH2Cl2) Stereoselective step; may require chiral resolution
4 Purification Recrystallization, flash chromatography Separation of regio- and stereoisomers
5 Characterization NMR, UPLC/MS, qNMR Confirm purity and stereochemistry
6 Formulation for biological use DMSO master solution + PEG300 + Tween 80 + water/corn oil Ensure clear solution at each step

Research Findings and Optimization

  • Continuous flow synthesis and catalytic processes have been explored to improve yield and purity in industrial settings.
  • Modifications on the diethylamino or pyrrolidinyl groups affect binding affinity and selectivity in biological assays, indicating the importance of stereochemical control during synthesis.
  • The use of acid catalysts like sulfuric acid in esterification and cyclization steps is critical for reaction efficiency and product crystallinity.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrido(3,4-b)indole-3-carboxylic acid, 2,3,4,9-tetrahydro-1-((3R)-2-thioxo-3-pyrrolidinyl)-, (1R,3S)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrrolidinyl and carboxylic acid groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions vary depending on the substituent being introduced, but common reagents include alkyl halides, acyl chlorides, and amines.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound. These products can have different biological activities and applications.

Scientific Research Applications

Chemistry

  • Building Block for Complex Molecules : The compound serves as a versatile building block in organic synthesis. Its unique structure allows for the creation of more complex derivatives that can be utilized in various chemical reactions.

Biology

  • Enzyme Inhibitor Studies : Research indicates that this compound may act as an enzyme inhibitor. The thioxo group can form covalent bonds with active site residues of enzymes, potentially inhibiting their activity. This property makes it a candidate for further studies in enzyme modulation.

Medicine

  • Anticancer and Antimicrobial Properties : Preliminary studies suggest that the compound exhibits anticancer and antimicrobial activities. It is being investigated for its potential therapeutic applications against various types of cancer and microbial infections .
  • Anti-inflammatory Effects : The compound has also shown promise in reducing inflammation in preclinical models, highlighting its potential role in treating inflammatory diseases .

Industry

  • Material Development : In industrial applications, this compound is explored for its role in developing new materials and chemical processes. Its unique chemical reactivity can lead to innovations in material science.

Case Study 1: Antithrombotic Research

A study highlighted the metabolism of a related compound (S002-333), which demonstrated significant antithrombotic activity. The research focused on the metabolic pathways involving cytochrome P450 enzymes and identified key metabolites that contribute to its pharmacological effects . This underscores the importance of structural analogs like 1H-Pyrido(3,4-b)indole derivatives in drug development.

Case Study 2: Enzyme Inhibition

Research into enzyme inhibition mechanisms has shown that compounds similar to 1H-Pyrido(3,4-b)indole can effectively inhibit specific enzymes involved in disease pathways. This opens avenues for developing targeted therapies using this class of compounds .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thioxo group can form covalent bonds with active site residues, inhibiting enzyme activity. Additionally, the pyrrolidinyl group may enhance binding affinity to certain receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares the target compound with structurally related tetrahydro-β-carboline derivatives:

Compound Name / CAS No. Key Substituents Molecular Formula Biological Activity / Application References
Target Compound (221657-57-4) 1-(3R-2-thioxo-pyrrolidinyl), 3-carboxylic acid C₁₆H₁₇N₃O₂S Under investigation for enzyme inhibition
RSL3 (1219810-16-8) 1-(4-methoxycarbonylphenyl), 2-chloroacetyl C₂₃H₂₁ClN₂O₅ Ferroptosis inducer (GPX4 inhibitor)
1-Phenyl-2,3,4,9-tetrahydro-β-carboline-3-carboxylic acid (209169-30-2) 1-phenyl, 3-carboxylic acid C₁₈H₁₆N₂O₂ HDAC inhibition; antiproliferative activity
1-(2-Nitrophenyl)-β-carboline-3-carboxylic acid (353263-78-2) 1-(2-nitrophenyl), 3-carboxylic acid C₁₈H₁₅N₃O₄ Anticancer activity (IC₅₀ values in µM range)
Tadalafil Impurity (171596-42-2) 1-(3,4-methylenedioxyphenyl), 3-methyl ester C₂₀H₁₈N₂O₄ PDE5 inhibitor analog; impurity profiling
2,3,4,9-Tetrahydro-β-carboline-3-carboxylic acid (6052-68-2) Unsubstituted core, 3-carboxylic acid C₁₂H₁₂N₂O₂ Research tool in neuroscience and oncology

Key Insights

Substituent Impact on Activity :

  • The thioxo-pyrrolidinyl group in the target compound may enhance binding to sulfur-dependent enzymes (e.g., kinases or proteases) due to thiocarbonyl interactions .
  • RSL3 ’s 4-methoxycarbonylphenyl and chloroacetyl groups confer specificity for GPX4, a key regulator of ferroptosis .
  • Nitrophenyl derivatives (e.g., 353263-78-2) exhibit strong electron-withdrawing effects, improving DNA intercalation and cytotoxicity .

Stereochemistry :

  • The (1R,3S) configuration in the target compound contrasts with (1S,3R) in RSL3, leading to divergent target selectivity .

Synthetic Accessibility :

  • Compounds with simpler substituents (e.g., phenyl or methyl groups) are synthesized in higher yields (65–85%) compared to complex analogs like the target compound (52–65% yields) .

Antiproliferative Activity

  • RSL3 induces ferroptosis in renal cell carcinoma (RCC) by inhibiting GPX4, with EC₅₀ values < 100 nM .
  • 1-Phenyl-β-carboline-3-carboxylic acid (209169-30-2) shows HDAC inhibitory activity, reducing cancer cell viability by 50% at 10 µM .

Challenges and Limitations

  • The target compound’s thioxo-pyrrolidinyl group may reduce solubility, necessitating prodrug strategies for in vivo use .
  • RSL3’s specificity for GPX4 limits its utility in non-ferroptosis pathways compared to broader inhibitors like erastin .

Biological Activity

1H-Pyrido(3,4-b)indole-3-carboxylic acid derivatives represent a significant class of compounds in medicinal chemistry due to their diverse biological activities. This article delves into the biological activity of the specific compound 1H-Pyrido(3,4-b)indole-3-carboxylic acid, 2,3,4,9-tetrahydro-1-((3R)-2-thioxo-3-pyrrolidinyl)-, (1R,3S)- , exploring its pharmacological potential and mechanisms of action.

Chemical Structure and Properties

The compound features a pyridoindole framework integrated with a thioxo group and a stereochemically defined diethylamino substituent. Its molecular formula is C12H12N2O2C_{12}H_{12}N_2O_2 with a molecular weight of approximately 216.24 g/mol . The unique structural components contribute to its biological properties and reactivity.

Anticholinesterase Activity

Research has shown that derivatives of this compound exhibit significant anticholinesterase activity , which is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's disease. In vitro studies reported IC50 values ranging from 62.22 to 121.77 μM , indicating effective inhibition of acetylcholinesterase (AChE) activity compared to control compounds .

Neuroprotective Effects

The compound has been implicated in neuroprotective mechanisms. It acts as a reactant for the synthesis of HDAC6 inhibitors , which are being studied for their potential in treating neurodegenerative disorders . The modulation of histone deacetylase activity can lead to improved cognitive function and neuronal survival.

Binding Affinity Studies

Binding affinity studies suggest that modifications to the structure can significantly influence the compound's interaction with neurotransmitter receptors. Preliminary findings indicate that the thioxo group enhances binding efficiency to specific receptors involved in neurotransmission.

Comparative Analysis with Related Compounds

A comparison with structurally similar compounds reveals distinct differences in biological activity:

Compound NameMolecular FormulaBiological Activity
1H-Pyrido(3,4-b)indole-3-carboxylic acidC12H12N2O2Moderate AChE inhibition
2,3,4,9-Tetrahydro-1-methyl-1H-pyrido[3,4-b]indole-3-carboxylic acidC13H14N2O2Enhanced neuroprotective effects
Ethyl 1-methyl-1,2,3,4-tetrahydro-beta-carboline-3-carboxylateC14H15N2O2Different pharmacological profile

The unique combination of the thioxo group and stereochemistry in 1H-Pyrido(3,4-b)indole enhances its biological activity compared to other derivatives.

Study on Fungicidal Activity

In a study evaluating fungicidal properties against various phytopathogenic fungi, certain derivatives of pyridoindole exhibited promising results. For example, compounds with phenyl substitutions showed higher activities against species like Fusarium oxysporum and Rhizoctonia solani, highlighting the potential agricultural applications of these derivatives .

Synthesis and Evaluation of Derivatives

A series of derivatives were synthesized and tested for their biological activities. The results indicated that structural modifications significantly impacted their efficacy against fungal pathogens and AChE inhibition . The synthesis involved multi-step organic reactions optimized for yield and purity.

Q & A

Basic Research Questions

Q. What are the key structural and physicochemical properties of this compound, and how do they influence experimental design?

  • Answer : The compound has a molecular formula of C₁₆H₁₈N₃O₂S (based on substituents in ) , with stereochemical centers at (1R,3S) and (3R) in the pyrrolidinyl-thioxo group. Key properties include:

  • LogP : -1.2 (suggesting high polarity, impacting solubility in aqueous vs. organic solvents) .
  • Hydrogen bonding : 3 donors/acceptors, influencing interactions in biological assays .
  • Complexity score : 295 (high stereochemical and functional group diversity) .
    • Methodological guidance : Use computational tools (e.g., Schrödinger’s Maestro) to model steric clashes and solvent interactions. Prioritize polar solvents (e.g., DMSO/water mixtures) for dissolution .

Q. How can researchers safely handle this compound given its toxicity profile?

  • Answer : The compound exhibits acute oral toxicity (Category 4) and severe eye irritation. Key safety protocols include:

  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and ANSI-approved goggles.
  • Ventilation : Use fume hoods to avoid aerosol formation during weighing .
  • Emergency response : For spills, avoid water rinsing (risk of spreading); use absorbent materials and dispose as hazardous waste .

Q. What analytical techniques are recommended for confirming the compound’s purity and stereochemistry?

  • Answer :

  • HPLC-MS : For purity assessment (≥98% by HPLC) .
  • NMR : ¹H/¹³C NMR to resolve stereocenters (e.g., coupling constants for (1R,3S) configuration).
  • Chiral chromatography : To distinguish enantiomers (critical due to activity differences) .
    • Reference data : Compare with spectral libraries (e.g., mzCloud for MS/MS fragmentation patterns).

Advanced Research Questions

Q. How can structural modifications optimize the compound’s biological activity, such as antimicrobial or antiplatelet effects?

  • Answer :

  • Derivatization strategies :
  • Methylation at C1 : Enhances Staphylococcus aureus inhibition (MIC: 8 μg/mL) .
  • Thioxo-pyrrolidinyl substitution : Improves antiplatelet aggregation (IC₅₀ reduction by 30% in ) .
  • Methodology : Use molecular docking (e.g., AutoDock Vina) to target bacterial gyrase or platelet ADP receptors .

Q. How should researchers address contradictions in solubility data across studies?

  • Answer : Discrepancies arise from polymorphic forms or solvent systems. For example:

  • Sparingly soluble : 0.011 g/L in water .
  • DMSO solubility : 2 mg/mL .
    • Resolution : Pre-screen solvents (e.g., DMSO, ethanol, or PEG-400) using dynamic light scattering (DLS) to assess aggregation .

Q. What are the challenges in synthesizing this compound, and how can reaction conditions be optimized?

  • Answer : Key challenges include:

  • Stereochemical control : Racemization during coupling steps (e.g., thioxo-pyrrolidinyl attachment) .
  • Low yields : Due to competing side reactions (e.g., indole ring oxidation).
    • Optimization :
  • Use chiral auxiliaries (e.g., Evans’ oxazolidinones) to preserve stereochemistry.
  • Employ microwave-assisted synthesis to reduce reaction time and byproducts.

Q. How does the compound interact with biological targets like ATP 5D or cGAS-STING pathways?

  • Answer : While direct ATP 5D modulation is unconfirmed , structural analogs show:

  • cGAS-STING inhibition : Via binding to STING’s cyclic dinucleotide pocket (molecular dynamics simulations).
  • Antioxidant activity : Scavenging ROS in hyperlipidemia models (IC₅₀: 12 μM) .
    • Experimental validation : Use surface plasmon resonance (SPR) for binding affinity studies .

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